5-Bromo-4-nitrothiophene-2-carbaldehyde
Overview
Description
5-Bromo-4-nitrothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C₅H₂BrNO₃S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 4-position, and an aldehyde group at the 2-position of the thiophene ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Scientific Research Applications
5-Bromo-4-nitrothiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and functionalized thiophenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-nitrothiophene-2-carbaldehyde typically involves the bromination and nitration of thiophene derivatives followed by formylation. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
Nitration: The brominated thiophene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include continuous flow processes and the use of automated reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder (Fe) in acidic conditions
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: 5-Bromo-4-nitrothiophene-2-carboxylic acid
Reduction: 5-Bromo-4-aminothiophene-2-carbaldehyde
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 5-Bromo-4-nitrothiophene-2-carbaldehyde depends on its application:
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
In Materials Science: The compound’s electronic properties, such as electron affinity and charge transport, play a crucial role in its function as an organic semiconductor or in OLEDs.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-thiophenecarboxaldehyde
- 4-Bromo-5-nitrothiophene-2-carbaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
Comparison
5-Bromo-4-nitrothiophene-2-carbaldehyde is unique due to the specific positioning of the bromine, nitro, and aldehyde groups on the thiophene ring. This unique arrangement imparts distinct chemical reactivity and electronic properties compared to similar compounds. For instance, the presence of both electron-withdrawing groups (bromine and nitro) and the electron-donating aldehyde group can influence the compound’s behavior in various chemical reactions and its applications in different fields .
Properties
IUPAC Name |
5-bromo-4-nitrothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-5-4(7(9)10)1-3(2-8)11-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTNTCADPSCOHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570262 | |
Record name | 5-Bromo-4-nitrothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79456-86-3 | |
Record name | 5-Bromo-4-nitrothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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